molecular formula C6H9N3OS2 B13866394 4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide

4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide

Cat. No.: B13866394
M. Wt: 203.3 g/mol
InChI Key: NBEQUUAHDYXBLJ-UHFFFAOYSA-N
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Description

4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with ethyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide is unique due to the presence of the ethylsulfanyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities and applications .

Properties

Molecular Formula

C6H9N3OS2

Molecular Weight

203.3 g/mol

IUPAC Name

4-amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C6H9N3OS2/c1-2-11-6-9-4(7)3(12-6)5(8)10/h2,7H2,1H3,(H2,8,10)

InChI Key

NBEQUUAHDYXBLJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=C(S1)C(=O)N)N

Origin of Product

United States

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